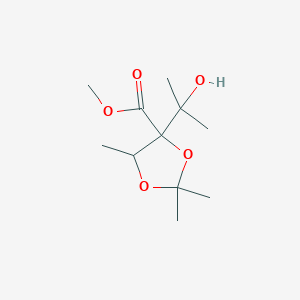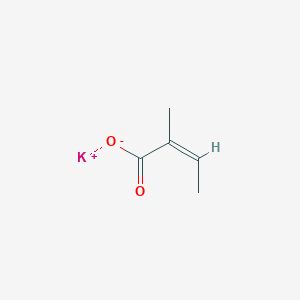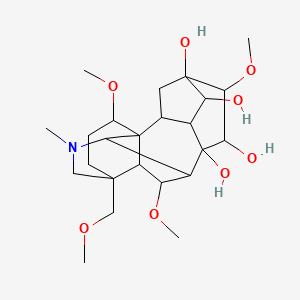![molecular formula C₂₀H₂₂ClNO₃ B1145526 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide CAS No. 1316847-19-4](/img/new.no-structure.jpg)
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide is a chemical compound known for its significant applications in the pharmaceutical industry. It is a derivative of fenofibric acid and is primarily used in the treatment of hyperlipidemia and hypercholesterolemia. The compound is known for its ability to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide typically involves the reaction of 4-chloro-4’-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropanoate in the presence of an alkaline agent such as potassium carbonate . This reaction is carried out in a solvent system composed of a mixture of dimethyl sulfoxide and a C2-C4 alkyl acetate . The process can be scaled up for industrial production, ensuring high yield and purity without the need for recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Primarily used in the treatment of hyperlipidemia and hypercholesterolemia.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The primary mechanism of action of 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide involves the activation of PPARα . This activation leads to increased lipolysis and the elimination of triglyceride-rich particles from plasma by activating lipoprotein lipase and reducing the production of apoprotein C-III . The compound also induces an increase in the synthesis of apoproteins A-I and A-II, leading to higher levels of high-density lipoprotein (HDL) cholesterol .
Comparación Con Compuestos Similares
Similar Compounds
Fenofibrate: Another PPARα agonist used in the treatment of hyperlipidemia.
Bezafibrate: A fibric acid derivative with similar lipid-lowering effects.
Gemfibrozil: Another fibric acid derivative used to lower lipid levels.
Uniqueness
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and a potent effect on lipid metabolism. Its ability to activate PPARα more selectively compared to other fibrates makes it a valuable compound in the treatment of lipid disorders .
Propiedades
Número CAS |
1316847-19-4 |
|---|---|
Fórmula molecular |
C₂₀H₂₂ClNO₃ |
Peso molecular |
359.85 |
Sinónimos |
2-(4-(4-Chlorobenzoyl)phenoxy)-N-isopropyl-2-methylpropanamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






